molecular formula C8H10FNO B1380217 1-(5-Fluoropyridin-2-yl)propan-1-ol CAS No. 1536676-32-0

1-(5-Fluoropyridin-2-yl)propan-1-ol

Cat. No.: B1380217
CAS No.: 1536676-32-0
M. Wt: 155.17 g/mol
InChI Key: IPOYHWZGUHRFQE-UHFFFAOYSA-N
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Description

“1-(5-Fluoropyridin-2-yl)propan-1-ol” is a chemical compound with the molecular formula C8H10FNO . It has a molecular weight of 155.17 . This compound is typically in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10FNO/c1-2-8(11)7-4-3-6(9)5-10-7/h3-5,8,11H,2H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is typically in liquid form . The compound has a molecular weight of 155.17 .

Scientific Research Applications

Chemical Synthesis and Drug Development

Research into compounds structurally related to “1-(5-Fluoropyridin-2-yl)propan-1-ol” has led to significant advancements in drug development, particularly in creating nucleoside analogues and antifungal compounds. For instance, the synthesis of nucleoside analogues, such as 6-Amino-3-(β-D-2-deoxy-erythro-furanosyl)-2-fluoropyridine, has been explored for its potential applications in medicinal chemistry, highlighting the role of fluorinated pyridines in enhancing drug properties (Sun, Lo, & McLaughlin, 2006). Furthermore, the development of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives has showcased their high antifungal activity, demonstrating the compound's utility in creating effective antifungal agents with low toxicity (Zambrano-Huerta et al., 2019).

Radiopharmaceutical Applications

The exploration of fluoropyridine-based compounds extends into the field of positron emission tomography (PET) imaging, where derivatives of “this compound” serve as crucial scaffolds for developing novel radiotracers. Compounds such as N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides have been evaluated for their potential as PET tracers, targeting serotonin 5-HT(1A) receptors. These compounds exhibit selective, high affinity, and favorable in vivo and in vitro profiles for neuropsychiatric disorder imaging (García et al., 2014). Additionally, the synthesis of 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione demonstrates the compound's utility in labeling peptides and proteins for PET imaging, offering a method for the efficient and selective conjugation with thiol groups, thereby enhancing the design and development of peptide- and protein-based radiopharmaceuticals (de Bruin et al., 2005).

Exploration of Biological Activity

Derivatives of “this compound” have been synthesized and evaluated for their biological activities, including antifungal and antibacterial properties. For example, the synthesis of new isoxazoles and dihydroisoxazoles, and their evaluation against various fungal strains, underscores the role of these compounds in developing new antifungal therapies with significant activity and low cytotoxicity (Chevreuil et al., 2007).

Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-2-8(11)7-4-3-6(9)5-10-7/h3-5,8,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOYHWZGUHRFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1536676-32-0
Record name 1-(5-fluoropyridin-2-yl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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